
2-Methyl-1,3,5-oxathiazepane-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,5-oxathiazepane-4-thione is a heterocyclic compound with the molecular formula C₅H₉NOS₂. It is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,5-oxathiazepane-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiazepane ring . The reaction conditions often require mild temperatures and solvents such as methanol or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,5-oxathiazepane-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-1,3,5-oxathiazepane-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,5-oxathiazepane-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or other cellular processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane-2-thione: A five-membered ring compound with similar sulfur and oxygen atoms.
1,3-Thiazolidine-2-thione: Another five-membered ring compound with sulfur and nitrogen atoms.
1,3,4-Oxadiazole: A five-membered ring compound with oxygen and nitrogen atoms.
Uniqueness
2-Methyl-1,3,5-oxathiazepane-4-thione is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to the smaller five-membered ring compounds. This uniqueness makes it a valuable compound for specific applications where larger ring systems are advantageous .
Propriétés
Numéro CAS |
150858-93-8 |
|---|---|
Formule moléculaire |
C5H9NOS2 |
Poids moléculaire |
163.3 g/mol |
Nom IUPAC |
2-methyl-1,3,5-oxathiazepane-4-thione |
InChI |
InChI=1S/C5H9NOS2/c1-4-7-3-2-6-5(8)9-4/h4H,2-3H2,1H3,(H,6,8) |
Clé InChI |
GIGCVIISEDVNTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1OCCNC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


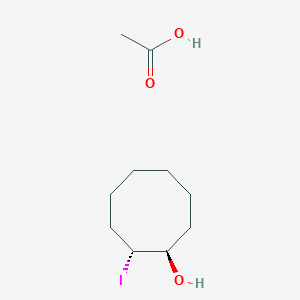
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)

![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
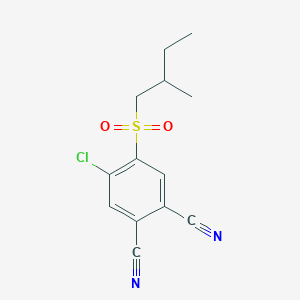
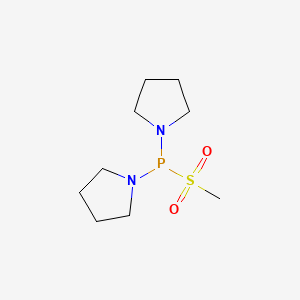


![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
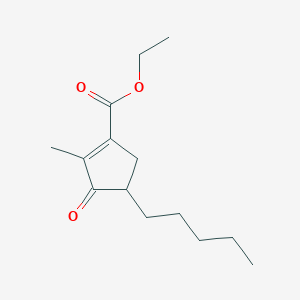
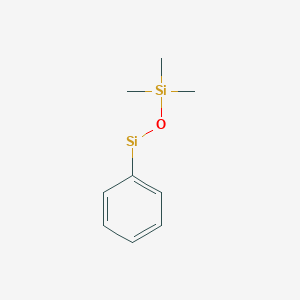
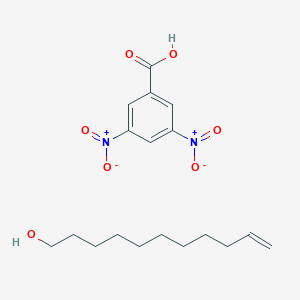
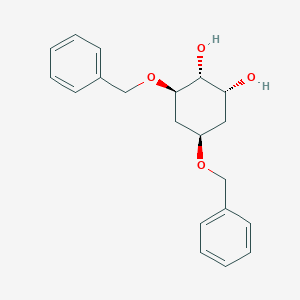
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
